Ethyl 4-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]benzoate
Description
Ethyl 4-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]benzoate is a quinazolinone derivative characterized by a central 4-oxoquinazoline scaffold substituted at position 2 with a 4-methoxyphenyl group and at position 3 with an ethyl benzoate moiety. This structure combines aromatic and heterocyclic elements, which are common in bioactive compounds targeting enzymes like aldose reductase (ALR2) or in material science applications .
Properties
Molecular Formula |
C24H20N2O4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
ethyl 4-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]benzoate |
InChI |
InChI=1S/C24H20N2O4/c1-3-30-24(28)17-8-12-18(13-9-17)26-22(16-10-14-19(29-2)15-11-16)25-21-7-5-4-6-20(21)23(26)27/h4-15H,3H2,1-2H3 |
InChI Key |
WUGZIRKEEVHFIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with anthranilic acid to form a Schiff base, followed by cyclization to yield the quinazolinone core. This intermediate is then esterified with ethyl benzoate under acidic conditions to produce the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 4-hydroxyquinazolinone derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex quinazolinone derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]benzoate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations :
- Substituent bulkiness (e.g., multiple 4-methoxyphenyl groups in 4l ) correlates with higher melting points, likely due to enhanced crystallinity .
Thiazolidinone Derivatives with Benzoate Moieties
Thiazolidinone-based compounds with similar benzoate backbones demonstrate potent enzyme inhibition, providing insights into structure-activity relationships:
Key Observations :
- Electron-withdrawing groups (e.g., fluoro in 3j ) enhance ALR2 inhibition compared to electron-donating groups (e.g., methoxy in the target compound) .
- The quinazolinone core in the target compound may target different enzymes (e.g., kinases) compared to thiazolidinones, which are optimized for aldose reductase .
Benzoate Esters in Material Science
Ethyl benzoate derivatives are widely used as co-initiators in resin cements. Comparative performance data include:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
